Methyl 3-fluoro-2-formylbenzoate
Overview
Description
Methyl 3-fluoro-2-formylbenzoate: is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is substituted by a formyl group (CHO) and a fluorine atom (F), and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Acyl Chloride: One common method involves the formation of acyl chloride from 2-formylbenzoic acid using thionyl chloride (SOCl2).
Direct Esterification: Another method involves the direct esterification of 2-formylbenzoic acid with methanol under acidic conditions.
Industrial Production Methods: While specific industrial production methods for methyl 3-fluoro-2-formylbenzoate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-fluoro-2-formylbenzoate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to a hydroxyl group.
Substitution: The fluorine atom in the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-fluoro-2-carboxybenzoic acid.
Reduction: 3-fluoro-2-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-fluoro-2-formylbenzoate is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through multi-step reactions .
Biology and Medicine: The compound is studied for its potential pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2-formylbenzoate is primarily related to its ability to interact with various molecular targets. The formyl group and the fluorine atom in the benzene ring play crucial roles in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of specific pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
- Methyl 2-fluoro-3-formylbenzoate
- Methyl 2-formylbenzoate
- Methyl 3-formylbenzoate
Comparison:
- Methyl 2-fluoro-3-formylbenzoate: Similar structure but with the fluorine atom at a different position, leading to different reactivity and properties .
- Methyl 2-formylbenzoate: Lacks the fluorine atom, resulting in different chemical behavior and applications .
- Methyl 3-formylbenzoate: Similar structure but without the fluorine atom, affecting its reactivity and potential applications .
Properties
IUPAC Name |
methyl 3-fluoro-2-formylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYSJOCJFUIKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97711-50-7 | |
Record name | methyl 3-fluoro-2-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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